molecular formula C10H16OSi B100760 3-(Trimethylsilyl)anisole CAS No. 17876-90-3

3-(Trimethylsilyl)anisole

Cat. No. B100760
CAS RN: 17876-90-3
M. Wt: 180.32 g/mol
InChI Key: JNMGPIRHEVSHJR-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)anisole is a chemical compound with the molecular formula C10H16OSi . It is a derivative of anisole where a trimethylsilyl group is attached to the 3rd position of the anisole .


Molecular Structure Analysis

The trimethylsilyl group in 3-(Trimethylsilyl)anisole consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They can substitute a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .

Scientific Research Applications

Organometallic Reactions and Synthesis

  • Reactions with Bis(trimethylsilyl)mercury : 3-(Trimethylsilyl)anisole, as anisole, reacts with bis(trimethylsilyl)mercury, resulting in products like phenoxytrimethylsilane. This indicates the significance of molecular reactions over radical processes in these reactions (Eaborn, Jackson, & Walsingham, 1967).
  • Synthesis of Optically Active Cyclohexanone Derivatives : It serves as a precursor for the synthesis of optically active cyclohexanone derivatives, useful in various chemical synthesis pathways (Asaoka, Shima, & Takei, 1987).

Chemical Synthesis and Functionalization

  • Meta Acylation of Anisole Derivatives : 3-(Trimethylsilyl)anisole is involved in the meta acylation of anisole, indicating its role in introducing acyl groups to specific positions in aromatic compounds (Bennetau, Rajarison, Dunoguès, & Babin, 1994).
  • Facilitated Meta-lithiation of Arenes : The presence of bulky trimethylsilyl groups influences the selectivity of metallation of anisole derivatives, demonstrating its role in directing chemical reactions to specific molecular sites (Antonov, Bardakov, & Mulloyarova, 2020).

Electrochemical Synthesis

  • Synthesis of Ketoprofen Precursors : This compound is used in the electrochemical synthesis of precursors for ketoprofen, showcasing its utility in pharmaceutical intermediates production (Biran et al., 1993).

Organic Synthesis and Analysis

  • Union of Epoxy-Carvone Diastereomers : Trimethylsilyl trifluoromethanesulfonate, a derivative, is used to unite epoxy-carvone silyl ethers with anisole derivatives, aiding in the synthesis of compounds structurally similar to the CBD scaffold (Bailey et al., 2018).

Photolytic Reactions

  • Aromatic Silylation and Germylation : Studies show that trimethylsilyl radicals, derived from photolysis of bis(trimethylsilyl)mercury, react with anisole to produce aromatic substitution products, revealing its role in photolytic reactions (Bennett, Eaborn, Jackson, & Pearce, 1971).

Novel Compounds and Material Science

Future Directions

The use of trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, is becoming more prevalent in the chemical industry as it aims to adopt greener, safer, and more sustainable solvents . The strategic role of trimethylsilyl groups in polymerization is also being explored, with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

properties

IUPAC Name

(3-methoxyphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGPIRHEVSHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375370
Record name 3-(Trimethylsilyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)anisole

CAS RN

17876-90-3
Record name 3-(Trimethylsilyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
JA Kloek - The Journal of Organic Chemistry, 1981 - ACS Publications
Discussion The striking points in the present work are (i) the total similarity in the photochemistry of 2 to that of 3 in all but one detail and (ii) the absence of a stereoisomerization …
Number of citations: 11 pubs.acs.org
IA O'Neil - 1986 - spiral.imperial.ac.uk
This thesis is divided into two parts. The first section describes the Birch reduction of indole under silylating conditions with ultrasonic agitation, to give, after oxidation, 1, 4-bis-(…
Number of citations: 2 spiral.imperial.ac.uk

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